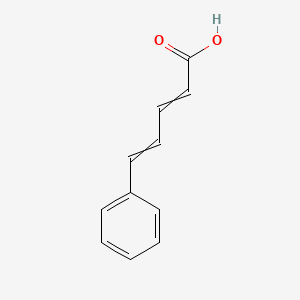

5-Phenylpenta-2,4-dienoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Phenylpenta-2,4-dienoic acid can be synthesized through the esterification of hydroxyl or amine end groups with cinnamylidene acetic acid or cinnamylidene acetyl chloride . The reaction typically involves oligo(ethylene glycol) or oligo(propylene glycol) with varying molecular architectures and molecular weights. The degree of functionalization achieved in these reactions is generally higher than 90%.

Industrial Production Methods

While specific industrial production methods for cinnamylidene acetic acid are not extensively documented, the compound is available commercially and is often used in research settings. The production process likely involves similar esterification or amide formation reactions as described above, optimized for large-scale synthesis.

Análisis De Reacciones Químicas

Acid-Catalyzed Reactions

In trifluoromethanesulfonic acid (CF₃SO₃H), 5-phenylpenta-2,4-dienoic acid reacts with benzene to form carbocyclic derivatives through sequential electrophilic aromatic substitution and intramolecular acylation:

Cycloaddition Reactions

The conjugated diene system enables diverse [4+2] and [2+2] cycloadditions:

Diels-Alder Reactions ([4+2] Cycloaddition)

Photochemical [2+2] Cycloadditions

UV irradiation (λ = 254 nm) induces dimerization with distinct selectivity:

Oxidation and Reduction

While the carboxylic acid group remains generally inert under mild conditions, the diene system undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | O₃ (Ozone), -78°C → H₂O₂ workup | 3-Phenylmalonaldehyde + CO₂ | Ozonolysis cleavage at C4-C5 bond |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 5-Phenylpent-2-enoic acid | Selective C4-C5 double bond saturation |

| Electrochemical | Pt electrodes, 1.2V (vs SCE) | Polymeric films | Anodic polymerization for conductive materials |

Functional Group Transformations

The carboxylic acid participates in standard derivatization reactions:

Tandem Reaction Systems

Advanced synthetic applications combine multiple reaction types:

Example Sequence:

-

Diels-Alder with acrylonitrile → Bicyclic nitrile (82%)

-

Hydrolysis: H₂SO₄/H₂O → Tricyclic ketone (91%)

-

Reductive amination: NaBH₃CN/NH₄OAc → Azabicyclo[3.2.1]octane (74%)

The compound's reactivity profile demonstrates exceptional utility in constructing complex carbocyclic and heterocyclic architectures, with recent advances in template-directed photodimerization offering new avenues for stereocontrolled synthesis .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Phenylpenta-2,4-dienoic acid serves as a crucial building block in organic synthesis. Its conjugated diene structure allows for various reactions such as Diels-Alder cycloadditions and Michael additions, making it a versatile intermediate for synthesizing more complex organic molecules .

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Oxidation : Can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield alcohol derivatives, which are useful in further synthetic routes.

- Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution reactions, expanding its utility in creating diverse chemical entities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Pharmaceutical Development

Precursor for Drug Synthesis

this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its ability to form derivatives with biological activity positions it as a valuable component in drug discovery and development processes .

Industrial Applications

Polymers and Materials Science

In the industrial sector, this compound is utilized in the production of polymers. Its reactive double bonds facilitate the creation of polymeric materials with desired properties .

Flavoring Agent

This compound is also used as a flavoring agent due to its aromatic properties. It can enhance the sensory profile of food products while maintaining safety standards .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for new antimicrobial agents. |

| Anti-inflammatory Mechanisms | Inhibition of specific inflammatory pathways; potential therapeutic applications in chronic conditions. |

| Synthetic Pathways | Successful use in Diels-Alder reactions to synthesize complex organic molecules efficiently. |

Mecanismo De Acción

The primary mechanism of action for cinnamylidene acetic acid involves its ability to undergo reversible [2+2] cycloaddition reactions under light exposure . This photoinduced reaction allows the compound to form and break cyclobutane rings, making it useful in applications requiring reversible changes in molecular structure. The molecular targets and pathways involved include the specific double bonds in the cinnamylidene acetic acid structure that participate in the cycloaddition reaction .

Comparación Con Compuestos Similares

Similar Compounds

Cinnamylidene derivatives of rhodanine: These compounds have been investigated for their anthelmintic activity.

Cinnamylidene-thiazolidinedione derivatives: Explored for their potential as protein tyrosine phosphatase inhibitors.

2-thiohydantoin derivatives: Studied for their antifungal properties.

Uniqueness

5-Phenylpenta-2,4-dienoic acid is unique due to its high degree of photoresponsiveness and the ability to undergo reversible [2+2] cycloaddition reactions. This property makes it particularly valuable in the development of smart materials and photoresponsive polymers, setting it apart from other similar compounds that may not exhibit the same level of photoinduced reactivity .

Actividad Biológica

5-Phenylpenta-2,4-dienoic acid, also known as ku-76, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its effects on plant growth, particularly in inhibiting gravitropism, as well as its potential implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a conjugated diene system with a phenyl group attached. The specific configuration of the double bonds is crucial for its biological activity. The compound's structure can be represented as follows:

where is the carboxylic acid group and and are part of the diene system.

Inhibition of Gravitropism

One of the most notable biological activities of this compound is its ability to inhibit root gravitropism in plants. A study demonstrated that at a concentration of 5 μM, ku-76 effectively inhibited the gravitropic bending of lettuce radicles without affecting overall growth. This selectivity highlights its potential as a tool for studying plant growth mechanisms.

Structure-Activity Relationship Study

A structure-activity relationship (SAR) study was conducted to identify essential features for the inhibitory activity of ku-76. The following findings were reported:

- Essential Features : The (2Z,4E) diene configuration and the presence of a carboxylic acid group are critical for activity.

- Inactive Analogues : Variants lacking these features or substituting the aromatic ring with alkyl chains showed significantly reduced or no activity.

The results from this study are summarized in Table 1.

| Compound Structure | Activity Level |

|---|---|

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | High |

| (2E,4E)-analogues | Inactive |

| 4,5-saturated analogues | Inactive |

| Aromatic ring substituted | Inactive |

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to explore their biological activities. For instance, various analogues were created by modifying functional groups while maintaining the core diene structure. These derivatives were assessed for their potential as bioactive compounds.

Medicinal Chemistry Implications

The biological activity of ku-76 extends beyond plant biology; it has implications in medicinal chemistry as well. Its selective inhibition mechanism suggests potential applications in developing herbicides or growth regulators. Furthermore, understanding its interaction with biological systems could lead to new therapeutic agents targeting specific pathways.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Gravitropic Inhibition : In a controlled experiment with lettuce radicles, ku-76 was shown to inhibit gravitropic bending at minimal concentrations without affecting growth rates .

- Synthesis Studies : Research has successfully synthesized various derivatives to assess their biological activities and structural requirements for effective inhibition .

- Application in Plant Studies : The compound has been utilized in studies examining root development and response to environmental stimuli .

Propiedades

IUPAC Name |

5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIQOMCWGDNMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-94-9 | |

| Record name | 5-Phenyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.